molecular formula C10H9NO2 B2753273 6-Methyl-1H-indole-4-carboxylic acid CAS No. 1546171-82-7

6-Methyl-1H-indole-4-carboxylic acid

Cat. No.: B2753273
CAS No.: 1546171-82-7
M. Wt: 175.187
InChI Key: VKVZQKDFQSFGGL-UHFFFAOYSA-N
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Description

6-Methyl-1H-indole-4-carboxylic acid (CAS 1546171-82-7) is a high-purity methyl-substituted indole carboxylic acid of interest in pharmaceutical and biochemical research. This compound features a carboxylic acid functional group at the 4-position and a methyl group at the 6-position of the indole ring system, presenting opportunities for further derivatization as a versatile chemical building block . With a molecular formula of C10H9NO2 and a molecular weight of 175.19 g/mol, it is characterized by a purity of not less than 97% . Research indicates that indole-4-carboxamide derivatives, for which this compound serves as a key precursor, exhibit potent antitubercular activity. These compounds act as prodrugs whose metabolite interferes with tryptophan biosynthesis in Mycobacterium tuberculosis , representing a promising mechanism for novel anti-TB drug development . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions, as it may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

6-methyl-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVZQKDFQSFGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Methyl 1h Indole 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the 6-Methyl-1H-indole-4-carboxylic acid Core

A retrosynthetic analysis of 6-methyl-1H-indole-4-carboxylic acid reveals several logical bond disconnections that lead to plausible starting materials. The primary strategies hinge on either constructing the indole (B1671886) ring from a pre-functionalized benzene (B151609) precursor or by functionalizing the indole core at a late stage.

Strategy A: Benzene Precursor Approach. This is the most common strategy, where the methyl and carboxyl groups (or their precursors) are already positioned on the six-membered ring.

Disconnecting the N1-C2 and C2-C3 bonds via reductive cyclization logic (e.g., Leimgruber-Batcho or related methods) leads back to a substituted 2-nitrotoluene, such as a derivative of 4-methyl-2-nitrobenzoic acid .

A Fischer indole synthesis disconnection across the N1-C2 and C3-C3a bonds points to a substituted phenylhydrazine (B124118), specifically (3-carboxy-5-methylphenyl)hydrazine , and a two-carbon aldehyde or ketone equivalent, such as glyoxylic acid or pyruvic acid.

Palladium-catalyzed cyclization strategies suggest a disconnection leading to a substituted 2-nitrostyrene , which itself originates from a corresponding substituted benzaldehyde (B42025) or benzyl (B1604629) halide.

Strategy B: Late-Stage C-H Functionalization. A more contemporary but challenging approach involves disconnecting the C6-methyl bond. This retrosynthetic step presupposes the existence of an indole-4-carboxylic acid scaffold, which would then be selectively methylated at the C-6 position. This route relies on the development of highly regioselective C-H activation methodologies.

These distinct retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the subsequent sections.

Classical and Contemporary Approaches to Indole-4-carboxylic Acid Construction

The construction of the indole-4-carboxylic acid framework is a critical step, with numerous methods developed over the years, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Reductive cyclization methods are powerful tools for indole synthesis, typically starting from ortho-substituted nitroarenes. The Leimgruber-Batcho indole synthesis is a prominent example of this class. clockss.orgwikipedia.org This two-step process begins with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine). wikipedia.orgresearchgate.net Subsequent reduction of the nitro group triggers a spontaneous cyclization and elimination of dimethylamine (B145610) to furnish the indole ring. wikipedia.org

To synthesize an indole-4-carboxylic acid derivative, one would start with a suitably substituted precursor like methyl 2-methyl-3-nitrobenzoate. The reaction sequence offers several advantages, including the use of readily available starting materials and mild reaction conditions that tolerate a wide variety of functional groups. clockss.org A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductants like iron in acetic acid or sodium dithionite. wikipedia.org A Chinese patent describes a synthetic route to indole-4-carboxaldehyde (B46140) starting from methyl 2-methyl-3-nitrobenzoate, utilizing a Leimgruber-Batcho-type condensation and reductive cyclization sequence. google.com

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. testbook.com

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A crucial researchgate.netresearchgate.net-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The versatility of the Fischer synthesis lies in its tolerance for various substituents on both the phenylhydrazine and the carbonyl component. taylorandfrancis.com For the synthesis of 6-methyl-1H-indole-4-carboxylic acid, the key starting material would be (3-carboxy-5-methylphenyl)hydrazine. The choice of the carbonyl partner is also critical; for instance, reaction with pyruvic acid would yield a 2-carboxylic acid substituent on the final indole. A range of Brønsted and Lewis acids can catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.orgtestbook.com

A modern and highly efficient method for constructing the indole nucleus is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.org This reaction provides a direct route to the indole core under relatively mild conditions. The process typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and carbon monoxide as the terminal reductant. acs.orgorgsyn.org

An Organic Syntheses procedure details the preparation of methyl indole-4-carboxylate using this methodology. orgsyn.org The synthesis starts from commercially available methyl 2-methyl-3-nitrobenzoate. The key steps involve benzylic bromination, formation of a phosphonium (B103445) salt, and a subsequent Wittig reaction to generate the required methyl 2-ethenyl-3-nitrobenzoate precursor. This substituted 2-nitrostyrene is then subjected to the palladium-catalyzed reductive cyclization. The reaction is generally high-yielding and offers a flexible entry to functionalized indoles. orgsyn.org Some CO surrogates, like phenyl formate (B1220265) or formic acid, have also been successfully employed to avoid the need for pressurized CO gas. mdpi.comresearchgate.net

Entry2-Nitrostyrene PrecursorProductYield (%)
1Methyl 2-ethenyl-3-nitrobenzoateMethyl 1H-indole-4-carboxylate91
22-Nitrostyrene1H-Indole85
34-Methoxy-2-nitrostyrene6-Methoxy-1H-indole80
44-Methyl-2-nitrostyrene6-Methyl-1H-indole82
54-Bromo-2-nitrostyrene6-Bromo-1H-indole75

Table 1: Examples of Indole Synthesis via Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes. Data sourced from Organic Syntheses. orgsyn.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, have emerged as powerful tools for the rapid assembly of complex molecular scaffolds. nih.gov Several MCRs have been developed for the synthesis of highly substituted indoles, offering high atom economy and operational simplicity. researchgate.nettandfonline.com

One notable approach involves a two-step sequence starting with an Ugi four-component reaction (U-4CR). nih.gov For instance, the reaction of a substituted aniline, an isocyanide, an aldehyde, and an acid can generate a complex intermediate that, upon acid-induced cyclization, yields a substituted indole. While this often produces indole-2-carboxamides, the strategy's modularity allows for significant variation in the substitution pattern by simply changing the initial components. nih.gov In some variations, a tetrazole-forming Ugi reaction is used, where the resulting 1,5-disubstituted tetrazole ring serves as a bioisostere for a carboxylic acid. nih.gov These methods highlight a modern, diversity-oriented approach to synthesizing complex indole libraries. rsc.org

Regioselective Introduction of the Methyl Group at the C-6 Position

The introduction of the methyl group specifically at the C-6 position of the indole-4-carboxylic acid core can be achieved through two primary strategies: either by incorporating the methyl group into the starting materials before ring formation or by direct functionalization of a pre-formed indole ring.

The first strategy is the most traditional and reliable approach. In methods like the Fischer rsc.org or Leimgruber-Batcho syntheses, a starting material derived from m-toluidine (B57737) brieflands.com or a related 4-methyl-substituted benzene derivative is used. For example, the Fischer synthesis can be initiated with (5-methylphenyl)hydrazine, ensuring the methyl group is correctly placed in the final indole product. Similarly, a Leimgruber-Batcho synthesis can commence with a 4-methyl-2-nitrotoluene derivative.

The second strategy, late-stage C-H functionalization, represents a more modern and atom-economical approach but faces significant challenges due to the inherent reactivity of the indole nucleus. The pyrrole (B145914) ring is more electron-rich and typically more reactive towards electrophiles than the benzene ring. However, recent advances in transition-metal catalysis have enabled the direct and regioselective functionalization of C-H bonds on the indole's carbocyclic ring. nih.gov Directing groups are often employed to achieve high regioselectivity. For instance, ruthenium-catalyzed C-6 alkylation of indole derivatives has been reported, where a directing group at the N-1 or C-7 position guides the catalyst to the desired C-6 position. researchgate.netacs.org While these methods are at the cutting edge of synthetic chemistry and often demonstrated for alkyl or aryl groups, they establish a proof-of-concept for achieving the challenging C-6 functionalization on an intact indole core. nih.gov

Efficient Carboxylation at the C-4 Position of the Indole Ring

The direct functionalization of the C-4 position of the indole ring presents a significant challenge in synthetic organic chemistry due to the higher reactivity of the C-2 and C-3 positions in the pyrrole moiety. mdpi.com Consequently, achieving selective C-4 substitution often requires innovative strategies that can overcome the inherent reactivity of the indole nucleus.

One of the primary strategies to achieve regioselective C-4 functionalization is the use of directing groups. These groups are temporarily installed on the indole ring, typically at the N-1 or C-3 position, to steer the reaction to the desired C-4 position. acs.orgresearchgate.net For instance, the installation of a pivaloyl group at the C-3 position has been shown to facilitate the direct arylation of indoles at the C-4 and C-5 positions. acs.orgresearchgate.net Similarly, an aldehyde functional group at the C-3 position can act as a directing group to achieve selective functionalization at the C-4 position. mdpi.com While these methods are effective for introducing various functional groups, the direct introduction of a carboxyl group remains a complex task.

Carbonylative approaches have emerged as a powerful tool for the synthesis and functionalization of indole derivatives. beilstein-journals.orgbeilstein-journals.org These reactions involve the introduction of a carbonyl group using carbon monoxide or its surrogates, often catalyzed by transition metals like palladium. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed carbonylation reactions of halo-indoles or indole triflates are a viable route to introduce a carboxylic acid functionality. For the synthesis of 6-Methyl-1H-indole-4-carboxylic acid, this would typically involve the preparation of a 4-halo-6-methylindole precursor, which can then undergo a palladium-catalyzed carbonylation reaction.

Recent advancements in C-H activation have also opened new avenues for the functionalization of indoles. acs.orgresearchgate.net While much of the focus has been on arylation and olefination, the development of catalytic systems for direct C-H carboxylation is an active area of research. These methods, if successfully applied to the C-4 position of indoles, would offer a more atom-economical and efficient route to indole-4-carboxylic acids.

The table below summarizes some of the directing groups used for C-4 functionalization of the indole ring.

Directing GroupPosition of InstallationType of C-4 Functionalization
PivaloylC-3Arylation
AldehydeC-3Alkenylation
N-P(O)tBu2N-1Arylation at C-7

Green Chemistry Principles in the Synthesis of 6-Methyl-1H-indole-4-carboxylic acid

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.netnih.gov The synthesis of 6-Methyl-1H-indole-4-carboxylic acid can be made more sustainable by adhering to these principles.

The 12 principles of green chemistry, introduced by Paul Anastas and John Warner, provide a framework for chemists to design more environmentally benign chemical processes. nih.gov These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. nih.gov

In the context of synthesizing 6-Methyl-1H-indole-4-carboxylic acid, several green chemistry principles can be applied. The choice of solvent is critical, with a preference for greener solvents like water, ethanol (B145695), or supercritical carbon dioxide over hazardous chlorinated solvents. digitallibrary.co.in The use of catalytic methods, particularly with recyclable catalysts, is a cornerstone of green chemistry. researchgate.net For instance, the development of magnetically recoverable catalysts, such as ceric ammonium (B1175870) nitrate (B79036) immobilized on linoleic acid-functionalized Fe3O4 nanoparticles for the formylation of indoles, offers a promising green alternative. acs.org

Furthermore, optimizing reaction conditions to reduce energy consumption, for example by using microwave irradiation, aligns with the principles of green chemistry. researchgate.net Multicomponent reactions, which combine several steps into a single operation, can also contribute to a greener synthesis by reducing the number of purification steps and minimizing waste. nih.gov Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key metric. Synthetic routes that maximize atom economy are preferred.

The table below highlights the application of some green chemistry principles to the synthesis of indole derivatives.

Green Chemistry PrincipleApplication in Indole Synthesis
CatalysisUse of recyclable and non-toxic catalysts. researchgate.net
Safer SolventsReplacement of hazardous solvents with greener alternatives like water or ethanol. digitallibrary.co.in
Energy EfficiencyUse of microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net
Waste PreventionDesigning synthetic routes that minimize the formation of by-products. researchgate.net

Optimization of Reaction Conditions and Yields for Scalability

The successful transition of a synthetic route from the laboratory to an industrial scale is critically dependent on the optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. For the synthesis of 6-Methyl-1H-indole-4-carboxylic acid, a systematic optimization of various reaction parameters is essential.

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. For palladium-catalyzed reactions, the choice of ligand can have a significant impact on the reaction outcome. nih.govrsc.org The optimization process often involves a screening of different conditions to identify the optimal set of parameters.

For instance, in a study on the C-3 formylation of indoles, reaction conditions were systematically optimized by screening different solvents, temperatures, and catalyst loadings. acs.org It was found that DMF as a solvent at 120°C gave the highest yield. acs.org Such a systematic approach can be applied to the synthesis of 6-Methyl-1H-indole-4-carboxylic acid and its precursors.

The scalability of a reaction is also a major consideration. Reactions that require highly dilute conditions or cryogenic temperatures may not be practical for large-scale production. Therefore, the optimization process should also aim for conditions that are amenable to scale-up. This includes using readily available and inexpensive reagents and catalysts, and ensuring that the reaction is robust and reproducible.

The following table provides an example of how reaction conditions can be optimized for a hypothetical C-4 carboxylation of 6-methylindole.

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3DMF10065
2Pd(OAc)2XantphosDMF10078
3PdCl2(PPh3)2-DMF10072
4Pd(OAc)2XantphosToluene10055
5Pd(OAc)2XantphosDMF12085

Spectroscopic and Crystallographic Elucidation of 6 Methyl 1h Indole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise insights into the connectivity and environment of individual atoms.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of 6-Methyl-1H-indole-4-carboxylic acid provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group attached to the indole (B1671886) ring.

The protons on the indole ring system exhibit characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole (B145914) part of the indole ring, H2 and H3, are expected to show distinct signals. The H2 proton, adjacent to the nitrogen, would likely resonate as a triplet, while the H3 proton would appear as a doublet of doublets, with coupling to the H2 and N-H protons.

In the benzene (B151609) portion of the indole, the protons H5 and H7 would be observed. The H5 proton, situated between the methyl and carboxylic acid groups, would likely appear as a singlet. The H7 proton, adjacent to the indole nitrogen, would also be expected to be a singlet. The methyl group protons at position 6 would give rise to a sharp singlet, typically in the upfield region around δ 2.5 ppm. The proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, making its observation variable.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methyl-1H-indole-4-carboxylic acid This table presents predicted chemical shifts based on the analysis of related indole derivatives. Actual experimental values may vary.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H> 10.0br s-
COOHVariable (broad)br s-
H2~ 7.2-7.4t~ 2-3
H3~ 6.5-6.7dd~ 2-3, ~ 1-2
H5~ 7.0-7.2s-
H7~ 7.5-7.7s-
-CH₃~ 2.5s-

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of 6-Methyl-1H-indole-4-carboxylic acid. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 165-180 ppm. The quaternary carbons of the indole ring (C3a, C4, C6, and C7a) will also show signals in the downfield region. The chemical shifts of the methine carbons (CH) in the indole ring (C2, C3, C5, and C7) will be influenced by their position relative to the nitrogen atom and the substituents. The methyl carbon at position 6 will have a characteristic upfield chemical shift, generally around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-1H-indole-4-carboxylic acid This table presents predicted chemical shifts based on the analysis of related indole derivatives. Actual experimental values may vary.

CarbonPredicted Chemical Shift (δ, ppm)
C=O165-180
C2~ 125
C3~ 105
C3a~ 130
C4~ 120
C5~ 122
C6~ 135
C7~ 115
C7a~ 138
-CH₃20-25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity.researchgate.netsdsu.eduresearchgate.netresearchgate.netscience.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structural connectivity of 6-Methyl-1H-indole-4-carboxylic acid. researchgate.netsdsu.eduresearchgate.netresearchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 6-Methyl-1H-indole-4-carboxylic acid, COSY would show correlations between the H2 and H3 protons, and potentially a weak correlation between the N-H proton and the H2/H3 protons. This helps to identify the protons within the pyrrole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the carbon signals to their attached protons. For instance, the signal for the methyl protons would correlate with the methyl carbon signal, and the signals for H2, H3, H5, and H7 would correlate with their respective carbon signals (C2, C3, C5, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This powerful technique helps to piece together the entire molecular structure. For example, the methyl protons would show correlations to the C5, C6, and C7 carbons. The H5 proton would show correlations to the C3a, C4, C6, and C7 carbons, while the H7 proton would correlate with C5, C6, and C7a. The H2 proton would show correlations to C3, C3a, and C7a, and the H3 proton to C2, C3a, and C4. These correlations provide definitive evidence for the substitution pattern on the indole ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.rsc.org

The FT-IR spectrum of 6-Methyl-1H-indole-4-carboxylic acid will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the carboxylic acid group will be a very broad band, typically spanning from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the 2800-3100 cm⁻¹ region.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is a key feature and is expected in the region of 1680-1710 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring will appear as a series of bands between 1450 and 1620 cm⁻¹. The in-plane N-H bending vibration is typically found around 1500-1550 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group will give rise to bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Table 3: Predicted FT-IR Absorption Bands for 6-Methyl-1H-indole-4-carboxylic acid This table presents predicted absorption bands based on the analysis of related indole derivatives. Actual experimental values may vary.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
N-H stretch (Indole)3300-3500Medium-Strong
C-H stretch (Aromatic & Aliphatic)2800-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1620Medium-Strong
N-H bend1500-1550Medium
C-O stretch (Carboxylic acid)1210-1320Strong
O-H bend (Carboxylic acid)920-950Medium, Broad

Raman Spectroscopy for Complementary Vibrational Analysis.researchgate.net

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For 6-Methyl-1H-indole-4-carboxylic acid, the C=C stretching vibrations of the indole ring are expected to be prominent in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. The symmetric breathing modes of the aromatic ring will also be Raman active. The C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ range. The C=O stretching of the carboxylic acid may show a weaker signal compared to its intense absorption in the FT-IR spectrum. The vibrations of the C-C backbone and the C-N bonds will also contribute to the Raman spectrum, providing a complete vibrational profile of the molecule. researchgate.net

Table 4: Predicted Raman Shifts for 6-Methyl-1H-indole-4-carboxylic acid This table presents predicted Raman shifts based on the analysis of related indole derivatives. Actual experimental values may vary.

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (Aromatic & Aliphatic)2800-3100Strong
C=C stretch (Aromatic)1400-1650Strong-Very Strong
Ring Breathing Modes~ 1000Strong
C=O stretch (Carboxylic acid)1680-1710Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of 6-Methyl-1H-indole-4-carboxylic acid, it serves as a crucial tool for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

For 6-Methyl-1H-indole-4-carboxylic acid, with the molecular formula C₁₀H₉NO₂, the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

Table 1: Theoretical and Experimental Mass Data for 6-Methyl-1H-indole-4-carboxylic acid

ParameterValue
Molecular FormulaC₁₀H₉NO₂
Theoretical Monoisotopic Mass175.06333 Da
Experimentally Determined Mass (as [M-H]⁻)174.056 m/z

Note: The experimentally determined mass is often observed as the deprotonated molecule ([M-H]⁻) in negative ion mode mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak (M⁺) would be expected at m/z 175. Key fragmentation pathways for aromatic carboxylic acids typically involve the loss of hydroxyl radicals (•OH, M-17) and the carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu The indole ring itself is relatively stable, but fragmentation can occur.

Table 2: Predicted Mass Spectrometry Fragmentation for 6-Methyl-1H-indole-4-carboxylic acid

Fragment Ionm/z (Predicted)Corresponding Neutral Loss
[C₁₀H₉NO₂]⁺175-
[C₁₀H₈NO]⁺158•OH (17)
[C₉H₈N]⁺130•COOH (45)

This table represents a predictive analysis based on general fragmentation principles for the functional groups present in the molecule.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. This provides invaluable information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 6-Methyl-1H-indole-4-carboxylic acid has not been identified in the surveyed literature, analysis of closely related indole carboxylic acid derivatives provides insight into the likely solid-state conformation and intermolecular interactions. For instance, studies on other indole carboxylic acids reveal that the indole ring system is generally planar. researchgate.net The carboxylic acid group may be co-planar with the indole ring or slightly twisted, influenced by the packing forces within the crystal.

Intermolecular interactions are crucial in dictating the crystal packing and physical properties of the solid. In indole derivatives, N-H···π and C-H···π interactions are commonly observed, contributing to the stability of the crystal lattice.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonding plays a pivotal role in the crystal engineering of carboxylic acids. For indole carboxylic acids, the presence of both a hydrogen bond donor (the N-H of the indole and the O-H of the carboxylic acid) and a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid) allows for the formation of robust hydrogen bonding networks.

In the crystal structures of many indole carboxylic acids, a common motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com These dimers can then be further linked into more extended structures, such as chains or sheets, through hydrogen bonds involving the indole N-H group and the carbonyl oxygen of a neighboring molecule. mdpi.com This often results in a layered or herringbone packing motif in the crystal. researchgate.net

Table 3: Common Hydrogen Bonding Interactions in Indole Carboxylic Acids

DonorAcceptorType of Interaction
O-H (Carboxylic Acid)O=C (Carboxylic Acid)Strong, forms dimers
N-H (Indole)O=C (Carboxylic Acid)Connects dimers into larger networks

Polymorphism and Solid-State Characteristics of 6-Methyl-1H-indole-4-carboxylic acid

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of 6-Methyl-1H-indole-4-carboxylic acid were found, the phenomenon is well-documented for other indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

The study of different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid revealed variations in their crystal packing and hydrogen bonding networks. mdpi.com For example, in one polymorph, the N-H group of the indole ring forms a hydrogen bond with the oxygen of the methoxy (B1213986) group, while in another, it interacts with the oxygen of the carboxylic group. mdpi.com These differences in intermolecular interactions lead to different crystal lattices and, consequently, different solid-state characteristics. It is plausible that 6-Methyl-1H-indole-4-carboxylic acid could also exhibit polymorphism, with potential variations in its crystal packing driven by different arrangements of hydrogen bonds and other intermolecular forces. The solid-state characteristics of a given polymorph would be a direct consequence of its specific crystal structure.

Reactivity and Mechanistic Investigations of 6 Methyl 1h Indole 4 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is a highly activated aromatic system, approximately 10^13 times more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). nih.gov This high reactivity is due to the ability of the nitrogen atom to donate its lone pair of electrons, thereby stabilizing the intermediate carbocation (the arenium ion). For the indole ring system, electrophilic attack preferentially occurs at the C3 position, as this leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. stackexchange.com

For 4-substituted indoles such as 6-methyl-1H-indole-4-carboxylic acid, the regioselectivity of EAS reactions is influenced by both the activating methyl group and the deactivating, meta-directing carboxylic acid group on the benzene portion of the indole, as well as the inherent high nucleophilicity of the C3 position. While the carboxylic acid group deactivates the benzene ring towards electrophilic attack, the indole system as a whole remains highly reactive. The directing effects of the substituents can lead to substitution at various positions, primarily C3, but also potentially at C5 or C7. nih.gov The outcome of a specific EAS reaction will depend on the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction would be expected to introduce a nitro group onto the indole nucleus.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a suitable solvent can lead to the introduction of a halogen atom. Enzymatic halogenation of indole carboxylic acids has also been reported, suggesting the feasibility of selective halogenation.

Friedel-Crafts Reactions: Acylation and alkylation, typically employing an acyl chloride or alkyl halide and a Lewis acid catalyst, can introduce acyl or alkyl groups. However, the high reactivity of the indole nucleus can sometimes lead to polysubstitution or polymerization, requiring careful control of reaction conditions. chemijournal.com

The table below summarizes the expected major products for common EAS reactions on a generalized 4-substituted indole, highlighting the preferred C3 substitution.

ReactionReagentsExpected Major Product Position
NitrationHNO₃, H₂SO₄C3
BrominationBr₂, FeBr₃C3
Friedel-Crafts AcylationRCOCl, AlCl₃C3
Friedel-Crafts AlkylationRCl, AlCl₃C3

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of 6-methyl-1H-indole-4-carboxylic acid is a key site for nucleophilic acyl substitution reactions, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification of 6-methyl-1H-indole-4-carboxylic acid can be achieved through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. nih.gov

The table below illustrates the expected products from the esterification of 6-methyl-1H-indole-4-carboxylic acid with various alcohols under Fischer esterification conditions.

AlcoholCatalystExpected Ester Product
MethanolH₂SO₄Methyl 6-methyl-1H-indole-4-carboxylate
Ethanol (B145695)H₂SO₄Ethyl 6-methyl-1H-indole-4-carboxylate
IsopropanolH₂SO₄Isopropyl 6-methyl-1H-indole-4-carboxylate

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in peptide chemistry. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent to facilitate the reaction under milder conditions. researchgate.net

A variety of peptide coupling reagents can be employed for the amidation of 6-methyl-1H-indole-4-carboxylic acid. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. uni-kiel.de

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective for forming amide bonds, especially in cases of sterically hindered substrates.

Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and are frequently used in solid-phase peptide synthesis. psu.edu

The choice of coupling reagent, solvent, and the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can influence the reaction rate and help to suppress side reactions such as racemization if the amine component is chiral.

The following table provides a summary of common coupling reagents used for the amidation of carboxylic acids.

Coupling ReagentClassCommon Additive
DCCCarbodiimideHOBt
EDCCarbodiimideHOBt
BOPPhosphonium-
PyBOPPhosphonium-
HBTUUroniumHOBt
HATUUroniumHOAt

Redox Chemistry of the Indole Ring and Carboxylic Acid Group

The redox chemistry of 6-methyl-1H-indole-4-carboxylic acid involves both the indole nucleus, which can undergo oxidation, and the carboxylic acid group, which can be reduced.

The electron-rich indole ring is susceptible to oxidation, and the outcome of the reaction depends on the oxidant and the substitution pattern of the indole. Common oxidation products of indoles include oxindoles, dioxindoles, and isatins. The oxidation can also lead to cleavage of the C2-C3 double bond. For substituted indoles, the reaction can be complex, potentially leading to a mixture of products. ekb.eg

The oxidation of 2-methylindole (B41428) has been shown to yield 2-methylindolin-3-one (B12952779) in the presence of potassium hexacyanoferrate(III) in an alkaline medium. rsc.org The electrooxidation of N-methylindole can lead to the formation of oligomers. acs.org While specific studies on the oxidation of 6-methyl-1H-indole-4-carboxylic acid are limited, it is expected that under controlled conditions, oxidation would likely occur on the pyrrole (B145914) ring. The presence of the methyl group at C6 may also influence the reaction pathway.

The reduction of 6-methyl-1H-indole-4-carboxylic acid can target either the indole nucleus or the carboxylic acid group.

Reduction of the Indole Ring: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a common method. researchgate.netchinesechemsoc.org The stereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and the substituents on the indole ring. Asymmetric hydrogenation of unprotected indoles has been achieved with high enantioselectivity using iridium or rhodium catalysts with chiral ligands. chinesechemsoc.orgbyjus.com

Reduction of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ambeed.comchemguide.co.ukquora.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It's important to note that LiAlH₄ will also reduce other reducible functional groups that may be present in the molecule. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The selective reduction of either the indole ring or the carboxylic acid group can be achieved by careful choice of the reducing agent and reaction conditions.

The table below summarizes common reduction methods for the functional groups present in 6-methyl-1H-indole-4-carboxylic acid.

Functional GroupReducing Agent/MethodProduct Functional Group
Indole RingH₂, Pd/C or PtO₂Indoline Ring
Carboxylic AcidLiAlH₄, then H₃O⁺Primary Alcohol

Decarboxylation Reactions of Indole-4-carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation for indole carboxylic acids. This reaction is often employed to synthesize indoles substituted at the position previously bearing the carboxylic acid. The ease of decarboxylation can be influenced by the position of the carboxyl group on the indole ring and the reaction conditions employed.

While specific studies on the decarboxylation of 6-Methyl-1H-indole-4-carboxylic acid are not extensively documented in the available literature, general methods for the decarboxylation of heterocyclic carboxylic acids are applicable. These methods can be broadly categorized as thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed. For instance, a patented method describes the decarboxylation of various heterocyclic carboxylic acids, including indole derivatives, by heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) in the presence of an organic acid catalyst. google.com This process is reported to proceed in high yield without the need for a metal catalyst. google.com

The mechanism of decarboxylation for indole carboxylic acids has been a subject of more detailed investigation, particularly for the 2- and 3-isomers. In acidic solutions, the decarboxylation of indole-3-carboxylic acid is proposed to proceed through the formation of protonated carbonic acid as a key intermediate. researchgate.netacs.org This pathway involves the initial addition of water to the carboxyl group, followed by a rate-determining carbon-carbon bond cleavage. acs.org The solvent kinetic isotope effect has been used to probe these mechanisms, revealing different pathways in dilute versus concentrated acid solutions. acs.org For indole-3-carboxylic acids, metal-free decarboxylation can also be achieved under basic conditions, for example, using potassium carbonate or promoted by acetonitrile (B52724). researchgate.net

It is important to note that the reactivity and the optimal conditions for decarboxylation can vary significantly with the substitution pattern on the indole ring. The presence of the methyl group at the 6-position in 6-Methyl-1H-indole-4-carboxylic acid may influence the electronic properties of the indole system and, consequently, its decarboxylation reactivity. However, without direct experimental data, these effects remain speculative.

Table 1: General Conditions for Decarboxylation of Heterocyclic Carboxylic Acids

Method Catalyst/Promoter Solvent Temperature (°C) Notes
Organic Acid Catalyzed Formic acid or Acetic acid N,N-Dimethylformamide 85-150 Applicable to a range of heterocyclic carboxylic acids. google.com
Base-Catalyzed K2CO3 - - Effective for indole-3-carboxylic acids. researchgate.net
Acetonitrile-Promoted - Acetonitrile - Metal-free conditions for indole-3-carboxylic acids. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki) for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. The functionalization of the indole core using reactions like the Heck and Suzuki couplings has been extensively reviewed. researchgate.netacs.orgresearchgate.netmdpi.com These reactions typically involve the coupling of an organohalide or triflate with an alkene (Heck) or an organoboron compound (Suzuki).

Direct application of the Heck or Suzuki reaction to 6-Methyl-1H-indole-4-carboxylic acid for further functionalization is not well-documented. In many instances of transition metal-catalyzed reactions involving carboxylic acids, the carboxylic acid group itself can be lost in a decarboxylative coupling process, or it can act as a directing group to functionalize a neighboring C-H bond.

For example, palladium-catalyzed reactions are central to many indole functionalization strategies. mdpi.com The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organohalides, is a versatile method for creating aryl-aryl bonds and has been applied to the synthesis of various indole-containing compounds, including precursors to marine drugs. acs.orgmdpi.com While there are numerous examples of Suzuki couplings on halogenated indoles, the direct use of an indole-4-carboxylic acid as a coupling partner in a traditional Heck or Suzuki reaction is not a common transformation.

More relevant to the potential reactivity of 6-Methyl-1H-indole-4-carboxylic acid is the extensive research into the transition metal-catalyzed C-H functionalization of indoles. researchgate.net In these reactions, a directing group is often employed to achieve regioselective activation of a specific C-H bond. The carboxylic acid group can potentially serve as such a directing group, although this is more commonly observed for other positions on the indole ring.

Given the lack of specific examples for 6-Methyl-1H-indole-4-carboxylic acid, one can surmise that a more likely pathway for its use in coupling reactions would involve either prior conversion of the carboxylic acid to a halide or triflate, or the use of the carboxylic acid as a directing group for C-H activation at an adjacent position, or its participation in a decarboxylative coupling reaction.

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions for Indoles

Reaction Catalyst System (Typical) Reactants Product Type Reference
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh3)4), Base Organoboron compound + Organohalide/triflate Biaryl or vinyl-substituted compound acs.orgmdpi.com
Heck Reaction Pd catalyst, Base Alkene + Organohalide/triflate Substituted alkene researchgate.net

Investigations into Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanistic pathways provides fundamental insights into how chemical transformations occur, allowing for the optimization of reaction conditions and the prediction of product outcomes. For indole carboxylic acids, mechanistic studies have primarily focused on the decarboxylation process.

As mentioned in section 4.4, the acidic decarboxylation of indole-3-carboxylic acid has been shown to proceed via a pathway involving protonated carbonic acid. acs.org Kinetic studies, including the determination of solvent kinetic isotope effects, have been instrumental in elucidating this mechanism. The observed rate of decarboxylation is dependent on the acidity of the solution, and the mechanism shifts from a dissociative pathway in dilute acid to a hydrolytic pathway in concentrated acid. acs.org

For transition metal-catalyzed reactions, mechanistic investigations are crucial for understanding the role of the catalyst, ligands, and additives. While there are no specific kinetic or mechanistic studies available for 6-Methyl-1H-indole-4-carboxylic acid, the general mechanisms of the Heck and Suzuki reactions are well-established. They typically involve a catalytic cycle of oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination.

Computational studies have also been employed to investigate the atmospheric oxidation mechanism and kinetics of the parent indole molecule initiated by hydroxyl and chlorine radicals. copernicus.org Such studies provide detailed information on reaction pathways and the stability of intermediates. While not directly focused on the reactions of the carboxylic acid derivative in a synthetic context, they highlight the advanced methods available for probing reaction mechanisms.

The biosynthesis of indole-3-carboxylic acid derivatives in plants has also been studied, revealing enzymatic pathways for their formation from tryptophan. nih.gov Although this is a biological context, it underscores the importance of understanding the step-by-step formation of these molecules.

In the absence of direct experimental data for 6-Methyl-1H-indole-4-carboxylic acid, any discussion of its reaction kinetics and mechanisms must be inferred from studies on closely related structures. Further research would be necessary to delineate the specific pathways and reaction rates for this particular compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies Based on 6 Methyl 1h Indole 4 Carboxylic Acid

Design and Synthesis of N-Substituted 6-Methyl-1H-indole-4-carboxylic acid Derivatives

The nitrogen atom of the indole (B1671886) ring (N-1 position) is a primary site for derivatization. Modification at this position can significantly impact the molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for a target.

The synthesis of N-substituted derivatives typically begins with the deprotonation of the indole nitrogen using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an electrophile. A variety of substituents can be introduced through this method.

Common N-Substitution Strategies:

N-Alkylation: Introduction of alkyl chains (e.g., methyl, ethyl, propyl) or more complex groups like benzyl (B1604629) or substituted benzyls. These modifications can probe hydrophobic pockets in a binding site and alter the compound's lipophilicity.

N-Arylation: The addition of aryl or heteroaryl rings, often accomplished through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This can introduce new vectors for interaction, such as pi-stacking.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form N-acyl or N-sulfonyl derivatives. These groups can act as hydrogen bond acceptors and influence the orientation of the indole ring.

The choice of substituent is guided by the specific therapeutic target and the desire to explore different types of molecular interactions. For example, introducing a basic amine in an N-alkyl chain can improve solubility and allow for salt formation.

Functionalization at the Carboxylic Acid Position (e.g., esters, amides, hydrazides)

The carboxylic acid group at the C-4 position is a key functional handle for derivatization, acting as both a hydrogen bond donor and acceptor. Its conversion into esters, amides, or other bioisosteres is a common strategy to modulate potency, cell permeability, and metabolic stability.

Synthesis of Carboxylic Acid Derivatives:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. Methyl and ethyl esters are common starting points. chemscene.comorgsyn.org

Amides: Amide bond formation is one of the most widely used reactions in medicinal chemistry. It is typically accomplished using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), N-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). nih.gov This allows for the coupling of the indole core with a vast library of primary and secondary amines, introducing a wide range of functional groups. nih.gov

Hydrazides and Hydrazine-1-carbothioamides: These derivatives can be synthesized from the corresponding ester or by activating the carboxylic acid. For instance, reacting an ester with hydrazine (B178648) hydrate (B1144303) can yield the hydrazide, which can be further modified to create derivatives like oxadiazoles (B1248032) or hydrazine-1-carbothioamides. researchgate.net

These modifications are critical for SAR studies, as the R-group of the amide or ester can explore different regions of a target's binding site.

Derivative TypeGeneral StructureSynthetic ReagentsPurpose in SAR Studies
Esters R-COOR'Alcohol, Acid catalystImprove cell permeability (prodrugs), probe for minor steric tolerance.
Amides R-CONR'R''Amine, Coupling agents (EDCI, HOBt)Introduce diverse substituents, establish key hydrogen bond interactions, explore hydrophobic/hydrophilic regions. nih.gov
Hydrazides R-CONHNH₂Hydrazine hydrateServe as intermediates for further heterocycle formation (e.g., oxadiazoles). researchgate.net

Strategic Modifications of the Indole Ring System for SAR Exploration (excluding C-6 methyl and C-4 carboxyl positions)

To fully understand the SAR, modifications at other positions of the indole ring are necessary. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have enabled the selective modification of the C-2, C-3, C-5, and C-7 positions. nih.govresearchgate.net

Key Modification Sites:

C-2 Position: Often involved in key interactions with protein targets. Direct functionalization can be challenging but can be achieved through lithiation followed by quenching with an electrophile or via directed C-H activation.

C-3 Position: This position is nucleophilic and readily undergoes electrophilic substitution reactions, such as the Mannich reaction or Friedel-Crafts acylation, allowing for the introduction of various side chains.

C-5 and C-7 Positions: Modification at the benzene (B151609) portion of the indole ring can modulate electronic properties and provide vectors for additional binding interactions. Directed C-H functionalization strategies are often employed, where a directing group installed at the N-1 position guides a metal catalyst to a specific C-H bond (e.g., C-7). researchgate.net For the 6-methyl-1H-indole-4-carboxylic acid core, the C-5 and C-7 positions are primary targets for introducing substituents like halogens, small alkyl groups, or aryl groups to fine-tune activity.

These modifications, when analyzed alongside changes at the N-1 and C-4 positions, provide a comprehensive three-dimensional SAR map.

Comparative Analysis of Substituent Effects on Molecular Interactions

The data gathered from synthesizing and testing these derivatives allows for a detailed analysis of how different substituents affect molecular interactions. SAR studies have shown that even small changes can lead to significant differences in biological activity.

Role of the C-6 Methyl Group: The methyl group at the C-6 position is a defining feature of the scaffold. In many cases, substitutions at this position are found to be critical for potency. For example, in related indole series, a 6-Cl substituent showed enhanced potency compared to the unsubstituted parent compound, suggesting this position occupies a key region in the binding pocket. nih.gov The 6-methyl group likely engages in favorable hydrophobic (van der Waals) interactions.

Impact of N-1 Substituents: Large, bulky groups at the N-1 position can introduce steric hindrance, which may be detrimental or beneficial depending on the topology of the binding site. Flexible alkyl chains with polar head groups can extend into solvent-exposed regions to improve solubility and potency.

Function of C-4 Carboxamide/Ester Groups: The amide NH often acts as a crucial hydrogen bond donor, while the carbonyl oxygen is an acceptor. nih.gov The nature of the substituent attached to the amide nitrogen (the R-group) dictates further interactions. Aromatic R-groups can participate in pi-stacking, while aliphatic R-groups explore hydrophobic sub-pockets.

Position of SubstitutionSubstituent TypePotential Effect on Molecular InteractionExample from Related Indole Series
N-1 Small Alkyl (e.g., -CH₃)Fills small hydrophobic pocket.N-methylation can alter receptor subtype selectivity.
N-1 BenzylPi-stacking, hydrophobic interactions.Can significantly increase potency by accessing aromatic binding domains.
C-4 Amide (-CONH-R)Hydrogen bonding (donor/acceptor), R-group probes sub-pockets. nih.govThe carboxamide moiety is often essential for anchoring the ligand in the active site. nih.gov
C-5 / C-7 Halogen (e.g., -F, -Cl)Alters electronics (pKa), can form halogen bonds or hydrophobic interactions.Introduction of fluorine can improve metabolic stability and binding affinity.
C-6 Methyl (-CH₃)Hydrophobic interactions, steric influence.A 6-Cl group was shown to enhance potency over an unsubstituted analog, highlighting the importance of this position. nih.gov

High-Throughput Synthesis and Screening of Libraries of 6-Methyl-1H-indole-4-carboxylic acid Analogs

To accelerate the drug discovery process, high-throughput synthesis and screening techniques are increasingly applied. These methods allow for the rapid generation and evaluation of large libraries of compounds, enabling a more efficient exploration of the SAR.

A miniaturized automation platform can be used for high-throughput experimentation, allowing thousands of reactions to be run in a single day using only micrograms of starting material per reaction. nih.gov For the 6-methyl-1H-indole-4-carboxylic acid scaffold, a library can be designed by combining a set of diverse building blocks at key positions.

Library Design Example:

Scaffold: 6-Methyl-1H-indole-4-carboxylic acid

Variation Point 1 (N-1 Position): 50 different alkyl and aryl halides.

Variation Point 2 (C-4 Position): 100 different primary and secondary amines for amide formation.

This combinatorial approach would theoretically generate 5,000 unique analogs. Automated synthesis platforms would perform the N-alkylation/arylation and subsequent amide coupling reactions in parallel in microtiter plates. The resulting crude products can then be rapidly purified and analyzed by mass spectrometry-based techniques. nih.gov The biological activity of the entire library is subsequently assessed using high-throughput screening (HTS) assays, quickly identifying promising "hits" and providing a rich dataset for building detailed SAR models.

Computational and Theoretical Studies of 6 Methyl 1h Indole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to solve the electronic structure of molecules, providing valuable insights into geometry, energy, and electronic properties. For 6-Methyl-1H-indole-4-carboxylic acid, these calculations can elucidate the influence of the methyl and carboxylic acid groups on the indole (B1671886) scaffold.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For 6-Methyl-1H-indole-4-carboxylic acid, a key structural feature is the orientation of the carboxylic acid group relative to the indole ring.

DFT calculations can be used to explore the rotational barrier of the C-C bond connecting the carboxylic acid to the indole ring. This analysis reveals the most stable planar and non-planar conformations and the energy required to interconvert between them. The presence of the methyl group at the 6-position can subtly influence the electronic distribution and, consequently, the preferred geometry. Theoretical calculations for similar indole derivatives have successfully predicted their stable conformations. nih.govacs.org

Table 1: Representative Geometrical Parameters for 6-Methyl-1H-indole-4-carboxylic acid (Optimized via DFT) Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

Parameter Bond/Angle Predicted Value
Bond Length C4-C(OOH) ~1.48 Å
Bond Length C=O ~1.21 Å
Bond Length O-H ~0.97 Å
Bond Angle C3-C4-C(OOH) ~121°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.

For 6-Methyl-1H-indole-4-carboxylic acid, DFT calculations can map the spatial distribution of these orbitals. Typically for indole derivatives, the HOMO is delocalized across the π-system of the indole ring, while the LUMO may be centered more on the carboxylic acid group or the fused benzene (B151609) ring. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which quantify the molecule's reactive tendencies.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Note: This data is illustrative and represents typical values obtained from DFT calculations for this class of compounds.

Descriptor Formula Representative Value
HOMO Energy EHOMO -6.2 eV
LUMO Energy ELUMO -1.5 eV
HOMO-LUMO Gap ΔE = ELUMO - EHOMO 4.7 eV
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.85 eV

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its interaction behavior. wuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent areas of intermediate, near-neutral potential. youtube.com

For 6-Methyl-1H-indole-4-carboxylic acid, the MEP map would likely show a significant region of negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interactions with positive ions. The hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would appear as regions of high positive potential, indicating their acidic nature and ability to act as hydrogen bond donors. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. easychair.orgnih.gov

For 6-Methyl-1H-indole-4-carboxylic acid, MD simulations can be used to explore its conformational landscape in much greater detail than static optimization. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how solvent interactions influence its preferred shape and dynamics. researchgate.net These simulations are crucial for understanding how the molecule behaves in a biological context, revealing the structure of hydration shells and the stability of intermolecular hydrogen bonds with the solvent. easychair.orgresearchgate.net

Docking Studies for Predictive Binding to Biomolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme. nih.gov It is a vital tool in drug discovery for screening virtual libraries of compounds against a biological target to identify potential leads. nih.govmdpi.com

Indole derivatives are known to interact with a wide range of biological targets. Docking studies involving 6-Methyl-1H-indole-4-carboxylic acid would involve placing the molecule into the binding pocket of a target protein. A scoring function is then used to estimate the strength of the interaction, often reported as a binding energy or score. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carboxylic acid group could form crucial hydrogen bonds with amino acid residues like arginine or lysine, while the indole ring could engage in π-π stacking or hydrophobic interactions. researchgate.net

In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, especially DFT, can be used to predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. scielo.org.mx These theoretical predictions serve as a powerful aid in the interpretation of experimental spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can confirm the identity and purity of a synthesized compound.

For 6-Methyl-1H-indole-4-carboxylic acid, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the specific DFT functional and basis set used. Similarly, the calculation of vibrational frequencies can help assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the carboxylic acid or the N-H stretch of the indole ring. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 6-Methyl-1H-indole-4-carboxylic acid are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of indole derivatives to predict their interactions with various biological targets. These studies provide a framework for understanding how the structural attributes of 6-Methyl-1H-indole-4-carboxylic acid could theoretically be modeled to predict its biological efficacy.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity, a predictive model can be developed.

The development of a QSAR model for a series of compounds, such as derivatives of indole-4-carboxylic acid, typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods are used to identify the descriptors that have the most significant correlation with biological activity and to build a mathematical equation that represents this relationship.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed to ensure its reliability.

QSAR studies on various indole derivatives have demonstrated the importance of electronic, steric, and hydrophobic properties in determining their biological activity. For instance, in studies of indole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterase IV, descriptors related to these properties have been shown to be crucial for the inhibitory action. nih.govnih.gov

The insights gained from such models are invaluable in the rational design of new, more potent, and selective analogs. By using a validated QSAR model, chemists can predict the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This computational pre-screening can significantly reduce the time and resources required for drug discovery and development.

The following table summarizes findings from a representative QSAR study on a series of indole derivatives, illustrating the types of descriptors and statistical models that are commonly employed. While not specific to 6-Methyl-1H-indole-4-carboxylic acid, this provides a relevant example of how QSAR is applied to this class of compounds.

Study Focus Compound Class Biological Activity Key Descriptors Statistical Model Model Statistics
COX-2 Inhibition2,3-Diaryl indolesIn vitro COX-2 inhibitory activityMOPAC Total Energy (Electronic Descriptor)Multiple Linear Regression (MLR)r² = 0.888, q² = 0.516
Phosphodiesterase IV InhibitionIndole derivativesPDE IV inhibitionSteric, Electrostatic, and Hydrophobic fieldsComparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)CoMFA: q² = 0.494, r² = 0.986; CoMSIA: q² = 0.541, r² = 0.967

Table 1: Representative QSAR Studies on Indole Derivatives

This table demonstrates how different types of molecular descriptors are used to model distinct biological activities. The statistical parameters, such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²), indicate the goodness-of-fit and predictive ability of the models, respectively. nih.govnih.gov

Mechanistic Investigations of Biological Interactions of 6 Methyl 1h Indole 4 Carboxylic Acid and Its Analogs

Identification and Validation of Specific Biological Targets (e.g., enzymes, proteins, nucleic acids)

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide array of biological targets. For 6-Methyl-1H-indole-4-carboxylic acid and its analogs, research has identified several key enzymes, proteins, and nucleic acids as specific points of interaction.

Enzymes:

Fructose-1,6-bisphosphatase (FBPase): Liver FBPase is a critical enzyme in gluconeogenesis, and its inhibitors are explored as potential antidiabetic agents. A series of indole-2-carboxylic acid derivatives have been identified as novel FBPase inhibitors. nih.govacs.org X-ray crystal structures have confirmed the binding of these analogs to the enzyme, providing a structural basis for their inhibitory activity. nih.govacs.org

HIV-1 Integrase (IN): This enzyme is essential for the replication of the HIV-1 virus, making it a significant target for antiviral therapy. nih.govnih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.netrsc.org These compounds target the enzyme's active site.

Poly (ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA repair. nih.gov Inhibition of PARP is a therapeutic strategy for cancer. nih.govsciopen.com Certain indole derivatives have been investigated as PARP inhibitors.

Bacterial and Fungal Enzymes: In the context of antimicrobial activity, specific enzymes have been identified as targets. Docking studies suggest that indole derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, which is crucial for the bacterial cell wall. nih.gov For antifungal activity, lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis in fungi, is a probable target. nih.gov

Proteins:

Mcl-1 (Myeloid cell leukemia 1): Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is linked to cancer cell survival and drug resistance. nih.gov Tricyclic indole-2-carboxylic acids have been discovered as potent inhibitors of Mcl-1, disrupting its interaction with pro-apoptotic proteins. nih.gov

Transport Inhibitor Response 1 (TIR1) Protein: In plants, the auxin receptor protein TIR1 is a key regulator of growth. Indole-3-carboxylic acid derivatives have been designed as potential TIR1 antagonists for herbicidal applications. nih.gov

Nucleic Acids:

G-quadruplex DNA: Some PARP inhibitors derived from 7-azaindole-1-carboxamide have been shown to be strong binders of G-quadruplex structures found in human telomeres and c-MYC promoters. nih.gov This suggests a dual mechanism of action involving both PARP inhibition and G-quadruplex stabilization. nih.gov

The following table summarizes the identified biological targets for indole carboxylic acid analogs.

Target ClassSpecific TargetBiological FunctionReference Compound Class
Enzyme Fructose-1,6-bisphosphatase (FBPase)GluconeogenesisIndole-2-carboxylic acid derivatives
Enzyme HIV-1 Integrase (IN)Viral DNA integrationIndole-2-carboxylic acid derivatives
Enzyme Poly (ADP-ribose) polymerase (PARP)DNA repair7-Azaindole-1-carboxamide derivatives
Enzyme E. coli MurBBacterial cell wall synthesis(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates
Enzyme Lanosterol 14α-demethylase (CYP51)Fungal ergosterol synthesis(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates
Protein Mcl-1Apoptosis regulationTricyclic indole-2-carboxylic acids
Protein Transport Inhibitor Response 1 (TIR1)Plant growth regulationIndole-3-carboxylic acid derivatives
Nucleic Acid G-quadruplex DNATelomere/promoter structure7-Azaindole-1-carboxamide derivatives

Elucidation of Enzyme Inhibition Mechanisms (e.g., PARP, Tryptophan Dioxygenase, HIV Integrase)

PARP Inhibition: Poly (ADP-ribose) polymerases (PARPs) are enzymes critical to the base excision repair pathway for single-strand DNA breaks. nih.gov PARP inhibitors function by preventing this repair process, which leads to the accumulation of DNA damage and ultimately cell death, a mechanism known as synthetic lethality, particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govyoutube.com A key mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor binds to the PARP enzyme while it is associated with DNA. sciopen.comnih.gov This drug-enzyme-DNA complex is more cytotoxic than the simple inhibition of PARP's catalytic activity, as it physically obstructs DNA replication and repair processes. sciopen.com Indole-based compounds have been explored for this purpose, with some showing a dual mechanism of action by also stabilizing G-quadruplex DNA structures, further disrupting cellular processes. nih.gov

HIV Integrase Inhibition: HIV-1 integrase (IN) is a key viral enzyme that facilitates the insertion of viral DNA into the host cell's genome, a crucial step in the viral life cycle. nih.govnih.gov Indole-2-carboxylic acid derivatives have been identified as effective integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net The primary mechanism of inhibition involves the chelation of two essential magnesium ions (Mg2+) within the enzyme's active site. nih.govresearchgate.netrsc.org The indole core and the C2 carboxyl group of these compounds directly coordinate with the Mg2+ ions, which are critical for the catalytic activity of the integrase. nih.govresearchgate.net By binding to these ions, the inhibitors prevent the enzyme from processing the viral DNA and integrating it into the host genome, thereby halting viral replication. rsc.org Drug resistance can emerge through mutations in the integrase enzyme, which is a key challenge in the clinical use of INSTIs. nih.govyoutube.com

The following table presents inhibitory concentrations for selected indole carboxylic acid analogs against HIV-1 Integrase.

CompoundTargetIC₅₀ (μM)
Indole-2-carboxylic acid derivative 3HIV-1 Integrase12.41
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11

Characterization of Receptor Binding Affinity and Ligand-Receptor Interactions

The biological activity of 6-Methyl-1H-indole-4-carboxylic acid and its analogs is defined by their binding affinity to specific targets and the nature of their molecular interactions. X-ray crystallography and molecular modeling have provided detailed insights into these ligand-receptor interactions.

For Mcl-1 inhibitors, tricyclic indole-2-carboxylic acids have been shown to bind within the BH3-peptide binding cleft of the protein. nih.gov The carboxylic acid group of the ligand forms crucial ion pairing interactions with the guanidinium (B1211019) moiety of an arginine residue (R263) in the binding pocket. nih.gov The indole core itself is positioned to make hydrophobic contacts with residues such as Alanine 227 and Methionine 231, while other parts of the molecule can engage in favorable edge-to-face CH/π aromatic interactions with phenylalanine residues. nih.gov Substitutions on the indole ring can extend into adjacent hydrophobic pockets, significantly enhancing binding affinity. nih.gov The binding affinities for these compounds are potent, with Ki values in the nanomolar range.

In the case of FBPase inhibitors, X-ray crystal structures reveal that indole derivatives bind at an allosteric site, mimicking the natural regulator AMP. researchgate.net

For HIV-1 integrase inhibitors, the binding is dominated by the chelation of two Mg2+ ions in the active site by the indole nucleus and the carboxylic acid group. researchgate.netrsc.org Further interactions are achieved through structural modifications. For instance, adding a C6 halogenated benzene (B151609) ring to the indole scaffold can create a π–π stacking interaction with the viral DNA, enhancing the inhibitory effect. rsc.org

The table below shows the binding affinities of selected tricyclic indole-2-carboxylic acids for Mcl-1.

CompoundTargetKᵢ (μM)
Compound 19Mcl-10.021
Compound 34Mcl-10.003
Compound 35Mcl-10.001

Pathways of Cellular Modulation by 6-Methyl-1H-indole-4-carboxylic acid and its Derivatives

Indole derivatives can modulate a variety of cellular pathways, leading to diverse biological outcomes.

DNA Repair and Cell Cycle Pathways: By inhibiting PARP, indole analogs directly interfere with the DNA repair machinery. nih.gov This disruption is particularly impactful in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), leading to an accumulation of double-strand breaks during replication. This overwhelming DNA damage triggers cell cycle arrest and apoptosis. nih.govnih.gov

Immune and Inflammatory Pathways: Certain indole metabolites are known to interact with the aryl hydrocarbon receptor (AhR), a transcription factor that plays a significant role in regulating immune responses and tissue homeostasis. nih.gov Activation of the AhR pathway can modulate the secretion of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from immune and endothelial cells. nih.gov For example, an indole-functionalized metabolite, indolokine A4, was found to affect immunomodulatory and inflammation-related activities by influencing the AhR pathway. nih.gov Dysregulation of AhR signaling has been associated with autoimmune diseases and cancer. nih.gov

Cellular Stress Response Pathways: Cells respond to xenobiotics and oxidative stress through distinct signaling pathways, often involving transcription factors like NRF2 and FOXO. nih.gov While some compounds activate both, others show selectivity. For instance, fumaric acid esters, which are thiol-reactive like some indole derivatives, have been shown to selectively activate the NRF2 pathway without significantly affecting FOXO-dependent gene expression. nih.gov The NRF2 pathway upregulates a suite of cytoprotective genes, enhancing the cell's ability to cope with stress.

Plant Growth Regulation Pathways: In plants, indole-3-acetic acid (IAA) is a natural auxin hormone that regulates gene expression. wikipedia.org It binds to a receptor complex, leading to the degradation of Aux/IAA transcriptional repressor proteins. wikipedia.org This allows auxin response factor (ARF) proteins to activate the transcription of auxin-responsive genes, controlling numerous aspects of plant growth and development. wikipedia.org Synthetic indole-3-carboxylic acid derivatives have been designed to act as antagonists of this pathway for use as herbicides. nih.gov

Mechanistic Studies of Antimicrobial and Antifungal Activity

Derivatives of indole carboxylic acid have demonstrated significant antimicrobial and antifungal properties, with mechanistic studies pointing to multiple modes of action.

Antibacterial Mechanisms: A key mechanism for the antibacterial action of some indole derivatives is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives likely inhibit E. coli MurB. nih.gov MurB is an enzyme involved in the biosynthesis of UDP-N-acetylmuramic acid, a critical precursor for the formation of peptidoglycan, the main component of the bacterial cell wall. nih.gov Inhibition of this pathway compromises the structural integrity of the cell wall, leading to bacterial cell death. Another identified mechanism involves the disruption of the bacterial membrane. Indole-3-carboxamido-polyamine conjugates have been shown to perturb the membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, leading to the leakage of intracellular components like ATP. mdpi.com This membrane disruption contributes not only to their intrinsic antimicrobial activity but also to their ability to potentiate the effects of conventional antibiotics. mdpi.com

Antifungal Mechanisms: The primary proposed mechanism for the antifungal activity of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the fungal equivalent of cholesterol and is essential for maintaining the fluidity and integrity of the fungal cell membrane. By inhibiting CYP51, these indole derivatives prevent the production of ergosterol, leading to a dysfunctional cell membrane, growth arrest, and fungal cell death. nih.gov This is the same mechanism of action as the widely used azole class of antifungal drugs. Several 1H-indole-4,7-dione derivatives have shown potent activity against pathogenic fungi such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

The following table shows the minimum inhibitory concentrations (MIC) for representative indole derivatives against various microbial strains.

Compound ClassOrganismMIC (mg/mL)
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesEn. cloacae0.004 - 0.03
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesT. viride0.004 - 0.06
6-(2-benzofuran) HMA analogCryptococcus neoformans0.016
Indole-3-carboxamido-polyamine conjugate (13b)S. aureus0.002
Indole-3-carboxamido-polyamine conjugate (13b)P. aeruginosa0.064

In Vitro Studies on Specific Biomolecular Interactions (e.g., protein binding, metabolic pathways)

Protein Binding: In vitro studies are essential for quantifying the binding affinity of indole carboxylic acid derivatives to their protein targets. For the anti-apoptotic protein Mcl-1, a fluorescence polarization assay is commonly used to determine the inhibition constant (Ki). nih.gov Studies on tricyclic indole-2-carboxylic acids revealed high-affinity binding, with Ki values ranging from the low micromolar to the single-digit nanomolar scale. nih.gov For example, compound 35 was found to be a highly potent inhibitor with a Ki of 1 nM. nih.gov These studies also demonstrated high selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2, with selectivity ratios exceeding 1700-fold in some cases. nih.gov

Metabolic Pathways: In vitro metabolism studies using human liver microsomes and cytosol are crucial for understanding the biotransformation of drug candidates. nih.gov For indole derivatives, key metabolic pathways have been identified. Studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed that cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, are involved in their metabolism. nih.gov The primary metabolic transformations observed were the conversion of the ester group to the corresponding carboxylic acid and oxidation of the indole ring to form 6-hydroxy-indole derivatives. nih.gov CYP2C9 was also identified as the major isoenzyme responsible for sulfone formation in these compounds. nih.gov In general, the metabolism of carboxylic acid-containing drugs can be complex, and the presence of the carboxyl group can influence both metabolic stability and potential toxicity. researchgate.net Common metabolic pathways for drugs include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation, followed by phase II conjugation reactions like glucuronidation. nih.gov

Structure-Based Approaches to Rational Design of Biologically Active Analogs

Structure-based drug design is a powerful strategy that utilizes high-resolution structural information of a biological target, often obtained from X-ray crystallography or NMR spectroscopy, to design potent and selective inhibitors. This approach has been extensively used in the development of biologically active analogs of indole carboxylic acids.

The process typically begins with the identification of a lead compound or fragment that binds to the target. For instance, in the development of Mcl-1 inhibitors, a fragment-based screening identified an indole-2-carboxylic acid scaffold that binds to the protein. nih.gov A model of this fragment bound to Mcl-1 was then generated using NMR data, which revealed that the indole 3-position was ideally located to extend deeper into a binding pocket (the P2 pocket). nih.gov This model guided the synthesis of tricyclic analogs, where a new ring was fused to the indole core. These new analogs were designed to occupy the adjacent hydrophobic pocket, which led to a significant enhancement in binding affinity. nih.gov

Similarly, in the design of HIV-1 integrase inhibitors, the initial discovery of an indole-2-carboxylic acid scaffold that could chelate the active site Mg2+ ions served as the starting point. nih.govresearchgate.netrsc.org Rational design strategies then focused on optimizing interactions with other parts of the active site. Molecular docking and binding mode analysis suggested that introducing a halogenated benzene ring at the C6 position of the indole could create a favorable π–π stacking interaction with the viral DNA. rsc.org Synthesis and testing of these designed compounds confirmed their markedly improved inhibitory effects. rsc.org

This iterative cycle of design, synthesis, and biological evaluation, guided by structural insights, allows for the systematic optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Advanced Analytical Methodologies for 6 Methyl 1h Indole 4 Carboxylic Acid in Complex Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of 6-Methyl-1H-indole-4-carboxylic acid due to its high resolution, reproducibility, and sensitivity. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the target analyte from impurities and matrix components. A C18 column is commonly employed, offering excellent retention and separation for moderately polar compounds. The mobile phase composition is critical; a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used. The addition of an acid, like formic acid or acetic acid, to the mobile phase is essential to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. science.gov

Detection is typically performed using a Diode Array Detector (DAD) or a multi-wavelength Ultraviolet (UV) detector. The indole (B1671886) chromophore in 6-Methyl-1H-indole-4-carboxylic acid exhibits strong UV absorbance, allowing for sensitive detection. The method must be validated according to established guidelines to ensure it is fit for purpose, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. science.gov

Table 1: Illustrative RP-HPLC Method Parameters for 6-Methyl-1H-indole-4-carboxylic acid Analysis

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for indole carboxylic acids.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution allows for separation of compounds with varying polarities.
Gradient 0-20 min: 10% to 90% B Ensures elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Detection UV at ~220 nm and 275 nm Corresponds to the absorbance maxima of the indole nucleus.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Given that 6-Methyl-1H-indole-4-carboxylic acid has low volatility due to its carboxylic acid group and the polar N-H group of the indole ring, direct analysis by GC-MS is challenging. Therefore, a derivatization step is required to convert the non-volatile analyte into a thermally stable, volatile derivative.

The most common derivatization strategy for carboxylic acids in GC-MS is esterification or silylation. Esterification, for example, can be achieved by reacting the carboxylic acid with an alcohol (like methanol) in the presence of an acidic catalyst to form a methyl ester. Silylation involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons on the carboxylic acid and indole nitrogen with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the GC system, where the volatile derivative is separated from other components on a capillary column (e.g., a DB-5ms). mdpi.com The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS is particularly valuable for identifying unknown impurities by interpreting their mass fragmentation patterns. jppres.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized 6-Methyl-1H-indole-4-carboxylic acid

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150 °C
MS Source Temp. 230 °C

| Scan Range | 40-500 m/z |

Spectrophotometric and Spectrofluorimetric Techniques for Detection

Spectroscopic techniques offer rapid and sensitive methods for the detection and quantification of 6-Methyl-1H-indole-4-carboxylic acid, leveraging the inherent properties of its indole ring.

Spectrophotometry: UV-Visible spectrophotometry is a straightforward method based on the principle of light absorption. The conjugated π-system of the indole nucleus in 6-Methyl-1H-indole-4-carboxylic acid absorbs UV radiation at specific wavelengths. A quantitative method can be developed by measuring the absorbance of solutions at a wavelength of maximum absorption (λmax) and constructing a calibration curve according to the Beer-Lambert law. While simple and cost-effective, this method may lack the selectivity of chromatographic techniques in complex mixtures. nih.gov

Spectrofluorimetry: This technique is often more sensitive and selective than spectrophotometry. nih.gov The indole ring is naturally fluorescent, meaning it absorbs light at one wavelength (excitation wavelength, λex) and emits light at a longer wavelength (emission wavelength, λem). nih.gov To develop a method, the optimal excitation and emission wavelengths must first be determined by scanning the sample. A calibration curve is then generated by plotting fluorescence intensity versus concentration. This method can achieve very low limits of detection, making it suitable for trace-level analysis.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a powerful strategy to improve the analytical performance of methods for 6-Methyl-1H-indole-4-carboxylic acid. The primary target for derivatization is the carboxylic acid functional group. The goal is to attach a tag that enhances detectability or improves chromatographic behavior. mdpi.com

For HPLC analysis, derivatization can be employed to:

Introduce a Fluorophore: Attaching a highly fluorescent molecule (a fluorophore) to the carboxylic acid allows for detection using a fluorescence detector (FLD), which can increase sensitivity by orders of magnitude compared to UV detection. nih.gov

Introduce a Chromophore: For detection in the visible range and to enhance UV absorbance, a chromophoric tag can be added.

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization can significantly improve ionization efficiency. A "charge-reversal" derivatization involves converting the anionic carboxylic acid into a derivative with a permanent positive charge. nih.gov This allows for analysis in the more sensitive positive ion mode of the mass spectrometer, leading to a substantial increase in signal intensity and lower detection limits. researchgate.net

Table 3: Derivatization Reagents for Carboxylic Acids

Reagent Type Example Reagent Technique Enhancement Principle
Fluorescent Tag 4-Bromomethyl-7-methoxycoumarin HPLC-FLD Introduces a highly fluorescent coumarin (B35378) group.
UV/Visible Tag p-Bromophenacyl bromide HPLC-UV Adds a strongly UV-absorbing phenacyl group.
Charge-Reversal Tag N-(4-aminomethylphenyl)pyridinium (AMPP) LC-MS Converts the carboxylic acid to a cationic amide for enhanced positive mode ESI-MS detection. nih.gov

| GC-MS Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Replaces acidic protons with TMS groups to increase volatility and thermal stability. |

Quality Control and Impurity Profiling in Research Samples

Quality control and impurity profiling are critical for ensuring the integrity of research samples containing 6-Methyl-1H-indole-4-carboxylic acid. Impurities can arise from the synthetic process or from degradation of the compound over time. dphen1.com Regulatory bodies emphasize the importance of identifying and quantifying impurities in active pharmaceutical ingredients. nih.gov

The process of impurity profiling involves:

Detection: Using a high-resolution analytical technique, typically HPLC or LC-MS, to separate all potential impurities from the main compound. A DAD is useful for assessing peak purity.

Identification: Characterizing the chemical structure of the detected impurities. Hyphenated techniques like LC-MS/MS are invaluable for this purpose, providing both retention time data and mass fragmentation patterns that help elucidate the structure. researchgate.net

Quantification: Determining the amount of each impurity relative to the main compound, often expressed as a percentage area.

Potential impurities in a sample of 6-Methyl-1H-indole-4-carboxylic acid could include residual starting materials, synthetic intermediates, isomers (e.g., other methyl-indole-carboxylic acid isomers), and degradation products formed through oxidation or photolysis. A well-developed and validated analytical method is essential for monitoring and controlling these impurities to ensure the quality and reliability of research data. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 6 Methyl 1h Indole 4 Carboxylic Acid

Chemo-Enzymatic and Biocatalytic Syntheses of 6-Methyl-1H-indole-4-carboxylic acid

Traditional chemical synthesis often requires harsh conditions, toxic reagents, and multi-step processes. Chemo-enzymatic and biocatalytic approaches offer a green and efficient alternative, utilizing the high selectivity and activity of enzymes. nih.govnih.gov For a molecule like 6-Methyl-1H-indole-4-carboxylic acid, these methods could provide pathways that are not only more sustainable but also allow for the creation of novel derivatives with high precision.

Biocatalysis can be employed to perform specific reactions on the indole (B1671886) core, such as hydroxylations, acylations, or glycosylations, under mild, aqueous conditions. numberanalytics.com For instance, enzymes like tryptophan synthase could be engineered to accept substituted indoles to build complex molecules. mdpi.com A chemo-enzymatic strategy might involve the chemical synthesis of a core precursor, followed by enzymatic modifications to introduce chirality or other complex functionalities, a method that has proven successful for other complex molecules. nih.gov

Table 1: Potential Enzymatic Reactions for Modifying the Indole Scaffold

Enzyme Class Potential Reaction on Indole Scaffold Benefit
Monooxygenases Regioselective hydroxylation Introduce new functional groups for further modification.
Acyltransferases N-acylation of the indole nitrogen Create amide derivatives with potentially new biological activities. acs.org
Glycosyltransferases Attachment of sugar moieties Improve solubility and pharmacokinetic properties.

Integration into Supramolecular Assemblies and Material Science Applications

The planar, aromatic structure of the indole ring, combined with the hydrogen-bonding capability of the N-H group and the carboxylic acid, makes 6-Methyl-1H-indole-4-carboxylic acid an excellent candidate for building supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions like hydrogen bonds and π-π stacking.

In material science, indole derivatives are being investigated for their roles in creating novel polymers and materials with enhanced thermal stability and mechanical strength. chemimpex.com The unique electronic properties of the indole ring suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. By modifying the substituents on the 6-Methyl-1H-indole-4-carboxylic acid core, researchers could tune its electronic and self-assembly properties to create materials with specific functions. For example, related indole-4-carboxylic acid compounds are being explored for their use in creating novel polymers. chemimpex.com

Advanced Drug Delivery System Research Utilizing the Indole Scaffold

The therapeutic potential of many promising compounds is often limited by poor solubility, low bioavailability, or off-target toxicity. Advanced drug delivery systems, such as nanoparticles, liposomes, and polymer conjugates, are designed to overcome these challenges. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry, making its derivatives, including 6-Methyl-1H-indole-4-carboxylic acid, prime candidates for incorporation into such systems. nih.gov

Researchers are exploring nanotechnology-based formulations to enhance the delivery of indole-based anticancer agents. nih.gov For example, encapsulating an active indole compound within polymeric nanoparticles, such as those made from poly D, L-lactide-co-glycolide (PLGA), can protect it from degradation, provide sustained release, and potentially target it to specific tissues. researchgate.net The carboxylic acid group on 6-Methyl-1H-indole-4-carboxylic acid provides a convenient chemical handle for conjugation to these delivery vehicles, opening a promising avenue for enhancing its therapeutic index. mdpi.com

Exploration of New Biological Targets and Therapeutic Modalities (excluding clinical applications)

While the full biological profile of 6-Methyl-1H-indole-4-carboxylic acid is not yet defined, research on structurally similar indole carboxylic acids provides a roadmap for future investigations. The versatility of the indole scaffold allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnrfhh.commdpi.com

Recent studies have identified novel targets for indole-2-carboxylic acid derivatives, including:

HIV-1 Integrase: These compounds have been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication, by chelating with magnesium ions in the active site. nih.govnih.govrsc.org

IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acids have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are potential targets for cancer immunotherapy. sci-hub.se

Anti-apoptotic Proteins: Other indole derivatives have been developed as potent inhibitors of proteins like Mcl-1, which cancer cells use to evade apoptosis (programmed cell death).

These findings strongly suggest that 6-Methyl-1H-indole-4-carboxylic acid could serve as a valuable starting point for designing inhibitors against these or other emerging biological targets. Its specific substitution pattern may offer unique binding interactions and selectivity profiles.

Table 2: Investigated Biological Targets for Indole Carboxylic Acid Derivatives

Biological Target Therapeutic Area Finding Reference
HIV-1 Integrase Antiviral Indole-2-carboxylic acid scaffold inhibits strand transfer. nih.govnih.gov
IDO1/TDO Cancer Immunotherapy Derivatives show dual inhibitory activity at micromolar levels. sci-hub.se
Histone Deacetylases (HDAC) Anticancer Indole amides act as potent inhibitors. sigmaaldrich.com
Tubulin Anticancer Indole derivatives can inhibit tubulin polymerization, arresting cell division. mdpi.comnih.gov

Development of Sustainable and Environmentally Benign Synthetic Processes for 6-Methyl-1H-indole-4-carboxylic acid

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules. Future research will focus on developing sustainable methods for producing 6-Methyl-1H-indole-4-carboxylic acid that minimize waste, avoid hazardous solvents, and reduce energy consumption. researchgate.net

Key green chemistry approaches applicable to indole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. tandfonline.com

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol (B145695) is a major goal. rsc.orgacs.org

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for metal or acid catalysts simplifies purification and reduces waste. acs.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules like the indole core, improving atom economy and process efficiency. researchgate.netrsc.org

Nanocatalysis: The use of magnetic nanoparticles as catalysts offers a way to achieve high efficiency while allowing for easy catalyst recovery and reuse. researchgate.net

Adapting these sustainable methodologies for the synthesis of 6-Methyl-1H-indole-4-carboxylic acid will be crucial for its potential large-scale production in an environmentally responsible manner.

Machine Learning and Artificial Intelligence in Predicting Synthesis and Biological Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These computational tools can analyze vast datasets to predict reaction outcomes, design novel synthesis routes, and forecast the biological activity of molecules like 6-Methyl-1H-indole-4-carboxylic acid.

In Synthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways to a target molecule by working backward from the final structure. acs.orgmit.eduarxiv.org These programs learn from millions of published reactions to suggest the most efficient and plausible chemical transformations. mit.edu For 6-Methyl-1H-indole-4-carboxylic acid, this could rapidly identify novel and efficient manufacturing routes. Furthermore, ML models can predict the success and yield of specific chemical reactions under various conditions, optimizing the experimental process and reducing resource expenditure. francis-press.com

In Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate a molecule's structural features with its biological activity. By training on data from known active and inactive indole derivatives, a QSAR model could predict the potential of 6-Methyl-1H-indole-4-carboxylic acid against a range of biological targets. researchgate.net This in silico screening allows researchers to prioritize the most promising compounds for laboratory testing, accelerating the discovery of new therapeutic applications. nih.gov

Table 3: Applications of AI/ML in Indole Research

Application Area AI/ML Tool/Technique Purpose
Chemical Synthesis Retrosynthesis Prediction Models Design novel and efficient synthetic routes to the target molecule. acs.orgacs.org
Reaction Outcome Prediction Predict the yield and success of a reaction, optimizing conditions. francis-press.com
Biological Activity QSAR Models Predict the potency of a compound against a specific biological target. researchgate.net
Virtual Screening Computationally screen large libraries of virtual compounds for potential activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1H-indole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis of indole-carboxylic acid derivatives often employs condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst under reflux (3–5 hours). For example, similar compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives were synthesized via Knoevenagel condensation with thiazolidinone analogs . Optimization involves adjusting equivalents of reagents (1.0–1.1 equiv), monitoring reaction progress via TLC, and recrystallization from acetic acid for purity.

Q. How can researchers characterize the physicochemical properties of 6-methyl-1H-indole-4-carboxylic acid in the absence of comprehensive data?

  • Methodology : Key properties (e.g., melting point, logP, solubility) can be inferred from structurally similar indole derivatives. For example:

  • Melting Point : Analogous compounds (e.g., 6-chloro-2-methyl-1H-indole-4-carboxylic acid) exhibit melting points >250°C .
  • logP : Estimated via HPLC or computational tools (e.g., 6-methylindole-3-carboxylic acid has logP = 2.17) .
  • Stability : Perform accelerated stability studies under varying pH, temperature, and humidity, referencing indole stability protocols .

Q. What biological activities are associated with 6-methyl-1H-indole-4-carboxylic acid, and how can its pharmacological potential be evaluated?

  • Methodology : Indole derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. For preclinical evaluation:

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) and bacterial strains (e.g., MIC determination).
  • Structure-Activity Relationship (SAR) : Compare with analogs like 4-methyl-1H-indole-6-carboxylic acid, which shares a similar scaffold but differs in substitution patterns .

Advanced Research Questions

Q. How can crystallographic data for 6-methyl-1H-indole-4-carboxylic acid be obtained and refined?

  • Methodology : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). For small molecules:

  • Data Collection : Employ synchrotron radiation for high-resolution data.
  • Refinement : Apply twin refinement if crystal twinning is observed, as demonstrated in SHELX applications for indole derivatives .

Q. What computational approaches are suitable for modeling the interaction of 6-methyl-1H-indole-4-carboxylic acid with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
  • QSAR : Develop models with descriptors like molar refractivity and H-bonding capacity .

Q. How should researchers address contradictions in experimental data (e.g., conflicting biological activity reports)?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in cancer assays) to identify outliers.
  • Batch Effect Mitigation : Standardize protocols (e.g., cell culture conditions, assay reagents) to reduce variability.
  • Mechanistic Validation : Use knockout models or siRNA silencing to confirm target engagement .

Q. What strategies can improve the yield of 6-methyl-1H-indole-4-carboxylic acid in multi-step syntheses?

  • Methodology :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during intermediate steps.
  • Catalysis : Optimize Pd-catalyzed cross-coupling for indole ring functionalization, as seen in methyl 6-nitro-1H-indazole-4-carboxylate synthesis .
  • Workup : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.